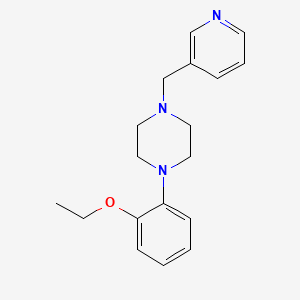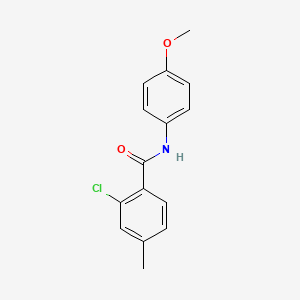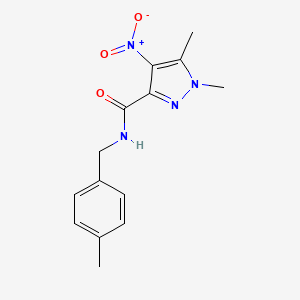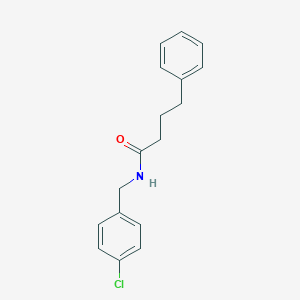
1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine, also known as EPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. EPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine's mechanism of action involves its interaction with serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine acts as an agonist and antagonist at these receptors, depending on the concentration and location of the receptors. 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine's interaction with these receptors leads to the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects
1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of immune system function. 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine has also been shown to have anti-inflammatory properties and may have potential in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine's advantages for lab experiments include its potential as a pharmacological tool for studying serotonin receptor function and its potential as a therapeutic agent for various neurological and inflammatory disorders. However, 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine's limitations include its potential toxicity and the need for further research to fully understand its pharmacological properties and potential side effects.
Orientations Futures
For 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine research include further investigation into its pharmacological properties and potential therapeutic applications. Studies may also focus on the development of 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine derivatives with improved pharmacological properties and reduced toxicity. Additionally, studies may investigate the potential use of 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine in combination with other drugs for the treatment of various disorders.
Méthodes De Synthèse
1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine can be synthesized through various methods, including the reaction of ethoxybenzene with 3-pyridinemethanol in the presence of a reducing agent, such as sodium borohydride. Another method involves the reaction of 1-(2-bromoethyl)-4-(3-pyridinylmethyl)piperazine with potassium ethoxide in ethanol. The purity and yield of 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine can be improved by recrystallization and chromatography techniques.
Applications De Recherche Scientifique
1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine has been studied for its potential pharmacological properties, such as its ability to act as a serotonin receptor agonist and antagonist. 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine has also shown potential in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Studies have also investigated 1-(2-ethoxyphenyl)-4-(3-pyridinylmethyl)piperazine's potential as an anti-inflammatory agent and its effects on the immune system.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-2-22-18-8-4-3-7-17(18)21-12-10-20(11-13-21)15-16-6-5-9-19-14-16/h3-9,14H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFWITKOFBJCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5262610 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-N'-[2-(4-nitrophenyl)-4-quinazolinyl]-1,2-ethanediamine](/img/structure/B5699094.png)
![N-[3-(acetylamino)-4-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5699100.png)



![isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B5699132.png)


![N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B5699154.png)


![2,3-dichloro-4-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}hydrazono)-2-butenoic acid](/img/structure/B5699165.png)

